molecular formula C26H25N3O3 B11382316 4-(4-ethylphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-4,6-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-ethylphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-4,6-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11382316
M. Wt: 427.5 g/mol
InChI Key: ADIGHJZRIAVIRK-UHFFFAOYSA-N
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Description

4-(4-ETHYLPHENYL)-5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrazol-6-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ETHYLPHENYL)-5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrrolo[3,4-c]pyrazol-6-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization of the core: Introduction of the 4-ethylphenyl, furan-2-ylmethyl, and 2-hydroxy-4,6-dimethylphenyl groups through various coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(4-ETHYLPHENYL)-5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(4-ETHYLPHENYL)-5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Use in the synthesis of novel materials with specific properties.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(4-ETHYLPHENYL)-5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interference with cellular processes: Affecting cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-METHYLPHENYL)-5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
  • 4-(4-ETHYLPHENYL)-5-[(THIOPHEN-2-YL)METHYL]-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE

Uniqueness

The uniqueness of 4-(4-ETHYLPHENYL)-5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H25N3O3

Molecular Weight

427.5 g/mol

IUPAC Name

4-(4-ethylphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-4,6-dimethylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C26H25N3O3/c1-4-17-7-9-18(10-8-17)25-22-23(21-16(3)12-15(2)13-20(21)30)27-28-24(22)26(31)29(25)14-19-6-5-11-32-19/h5-13,25,30H,4,14H2,1-3H3,(H,27,28)

InChI Key

ADIGHJZRIAVIRK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)NN=C3C5=C(C=C(C=C5O)C)C

Origin of Product

United States

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